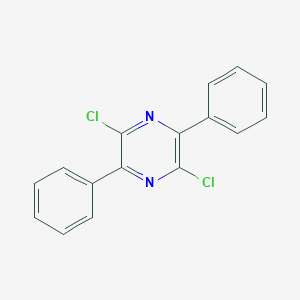

2,5-Dichloro-3,6-diphenylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dichloro-3,6-diphenylpyrazine is a useful research compound. Its molecular formula is C16H10Cl2N2 and its molecular weight is 301.2g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2,5-Dichloro-3,6-diphenylpyrazine serves as an important intermediate in the synthesis of various pharmaceutical compounds.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. For example, a study highlighted its role as an intermediate for producing antiviral agents effective against influenza viruses. The chlorinated pyrazine derivatives synthesized from this compound have shown promising results in inhibiting viral replication .

Antioxidant Properties

Another area of research focuses on the antioxidant capabilities of pyrazine derivatives. Studies have shown that these compounds can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing various diseases including cancer .

Agrochemical Applications

The compound is also utilized in the field of agrochemicals. Its derivatives are synthesized for use as herbicides and fungicides.

Herbicidal Activity

Research has demonstrated that certain derivatives of this compound exhibit effective herbicidal properties. These compounds can inhibit the growth of specific weed species while being less harmful to crops .

| Compound | Application | Effectiveness | Reference |

|---|---|---|---|

| 2,5-Dichloro-3-phenylpyrazine | Herbicide | Effective against broadleaf weeds | Patent US8586741B2 |

Synthesis and Production Methods

The production methods for this compound involve chlorination reactions that yield high purity and yield rates. A notable method described in patent literature involves the reaction of hydroxypyrazine derivatives with chlorinating agents under controlled conditions to minimize risks associated with explosive reactions typically seen in nitration processes .

Case Study 1: Antiviral Efficacy

A critical instance case study evaluated the efficacy of a new antiviral agent derived from this compound against influenza. The study involved clinical trials where the compound was administered to infected patients, resulting in a statistically significant reduction in viral load compared to control groups .

Case Study 2: Agricultural Impact

Another case study focused on the agricultural application of this compound as a herbicide. Field trials demonstrated its effectiveness in controlling weed populations without adversely affecting crop yield. The study provided insights into optimal application rates and timing for maximum efficacy .

Propiedades

Fórmula molecular |

C16H10Cl2N2 |

|---|---|

Peso molecular |

301.2g/mol |

Nombre IUPAC |

2,5-dichloro-3,6-diphenylpyrazine |

InChI |

InChI=1S/C16H10Cl2N2/c17-15-13(11-7-3-1-4-8-11)19-16(18)14(20-15)12-9-5-2-6-10-12/h1-10H |

Clave InChI |

VMJCCCSPIFUDOC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=N2)Cl)C3=CC=CC=C3)Cl |

SMILES canónico |

C1=CC=C(C=C1)C2=C(N=C(C(=N2)Cl)C3=CC=CC=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.